molecular formula C14H10ClNO2 B13798681 5-Chloro-3-(4-methoxyphenyl)-2,1-benzoxazole CAS No. 728-22-3

5-Chloro-3-(4-methoxyphenyl)-2,1-benzoxazole

Cat. No.: B13798681
CAS No.: 728-22-3
M. Wt: 259.69 g/mol
InChI Key: NDPZKSDUMMEMSO-UHFFFAOYSA-N
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Description

5-Chloro-3-(4-methoxyphenyl)-2,1-benzoxazole is a heterocyclic compound that features a benzoxazole ring substituted with a chloro group at the 5-position and a methoxyphenyl group at the 3-position. Benzoxazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(4-methoxyphenyl)-2,1-benzoxazole typically involves the cyclization of appropriate precursors. One common method includes the reaction of 4-methoxyaniline with 5-chlorosalicylaldehyde under acidic conditions to form the intermediate Schiff base, which is then cyclized to form the benzoxazole ring .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(4-methoxyphenyl)-2,1-benzoxazole can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents used.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide can be used for nucleophilic substitution.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various derivatives with different functional groups replacing the chloro group.

Scientific Research Applications

5-Chloro-3-(4-methoxyphenyl)-2,1-benzoxazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-3-(4-methoxyphenyl)-2,1-benzoxazole involves its interaction with specific molecular targets in biological systems. It can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-(4-methoxyphenyl)-2,1-benzoxazole is unique due to its specific substitution pattern and the presence of both chloro and methoxy groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

728-22-3

Molecular Formula

C14H10ClNO2

Molecular Weight

259.69 g/mol

IUPAC Name

5-chloro-3-(4-methoxyphenyl)-2,1-benzoxazole

InChI

InChI=1S/C14H10ClNO2/c1-17-11-5-2-9(3-6-11)14-12-8-10(15)4-7-13(12)16-18-14/h2-8H,1H3

InChI Key

NDPZKSDUMMEMSO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C2=C3C=C(C=CC3=NO2)Cl

Origin of Product

United States

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